molecular formula C21H27N5O5S B12785213 Morpholinosildenafil CAS No. 372179-49-2

Morpholinosildenafil

Cat. No.: B12785213
CAS No.: 372179-49-2
M. Wt: 461.5 g/mol
InChI Key: HWKXZZXIDAFTCQ-UHFFFAOYSA-N
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Description

Morpholinosildenafil is a chemical compound with the molecular formula C21H27N5O5S . It is a derivative of sildenafil, a well-known medication used to treat erectile dysfunction and pulmonary arterial hypertension. This compound is characterized by the presence of a morpholine ring, which distinguishes it from other sildenafil derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholinosildenafil typically involves several steps:

    Starting Materials: The synthesis begins with 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.

    Reduction: This compound is reduced using tin(II) chloride under reflux conditions to obtain 4-amino-1-methyl-3-propylpyrazole-5-carboxamide.

    Condensation: The reduced compound is then condensed with 2-ethoxybenzoyl chloride.

    Oxidation: The resulting product is oxidized using hydrogen peroxide to yield 5-(2-ethoxyphenyl)-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-7-one.

    Sulfonation: This intermediate is sulfonated with chlorosulfonic acid to form 5-[5-(chlorosulfonyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidon-7-one.

    Final Step: The final step involves reacting the sulfonated product with morpholine to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-performance liquid chromatography (HPLC) for the separation and determination of synthetic impurities to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Morpholinosildenafil undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

    Reducing Agents: Tin(II) chloride is used for reduction reactions.

    Nucleophiles: Morpholine is used in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of this compound .

Scientific Research Applications

Morpholinosildenafil has several scientific research applications:

Mechanism of Action

Morpholinosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum and pulmonary vasculature .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholinosildenafil is unique due to the presence of the morpholine ring, which may confer different pharmacokinetic and pharmacodynamic properties compared to other PDE5 inhibitors. This structural difference can affect its binding affinity, selectivity, and overall therapeutic profile .

Properties

CAS No.

372179-49-2

Molecular Formula

C21H27N5O5S

Molecular Weight

461.5 g/mol

IUPAC Name

5-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C21H27N5O5S/c1-4-6-16-18-19(25(3)24-16)21(27)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(28,29)26-9-11-30-12-10-26/h7-8,13H,4-6,9-12H2,1-3H3,(H,22,23,27)

InChI Key

HWKXZZXIDAFTCQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C

Origin of Product

United States

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